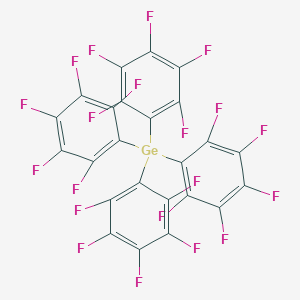

Germane, tetrakis(pentafluorophenyl)-

Overview

Description

Scientific Research Applications

Synthesis and Characterization : A study described the synthesis and comprehensive characterization of tetrakis(pentafluoroethyl)germane, a compound closely related to tetrakis(pentafluorophenyl)germane. It was thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray diffraction analysis (Pelzer et al., 2017).

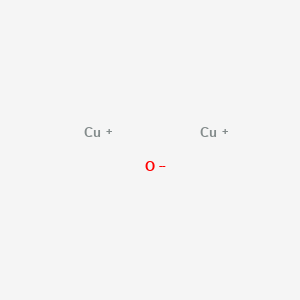

Catalysis Applications : Tetrakis(pentafluorophenyl)iron(III) complexes, similar in structure to tetrakis(pentafluorophenyl)germane, have been used as active catalysts for the selective air oxidation of propane to isopropyl alcohol and acetone under mild conditions (Ellis & Lyons, 1989).

Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of amine-substituted tetrakis(pentafluorophenyl)porphyrin demonstrated the compound's potential as a platform for rapid formation of porphyrin conjugates, applicable in therapeutic, catalytic, and other applications (Samaroo et al., 2006).

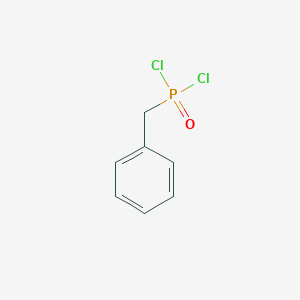

Polymerization Catalysts : Pentafluorophenyl substituted boranes and borates, which include compounds like tetrakis(pentafluorophenyl)borate, are noted for their role as co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins (Piers & Chivers, 1997, 1998).

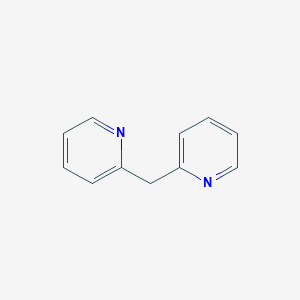

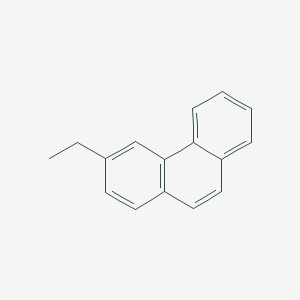

Friedel-Crafts Benzylation Reactions : Lithium tetrakis(pentafluorophenyl)borate was found to effectively catalyze Friedel–Crafts benzylation reactions of aromatic compounds (MukaiyamaTeruaki et al., 2000).

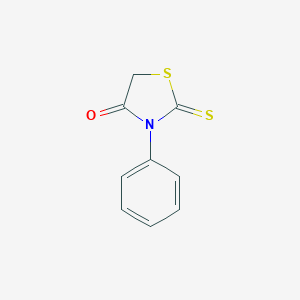

Optical and Electronic Properties : A study on tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide revealed insights into its synthesis, structure, optical and redox properties, and electronic structure (Mishra et al., 2016).

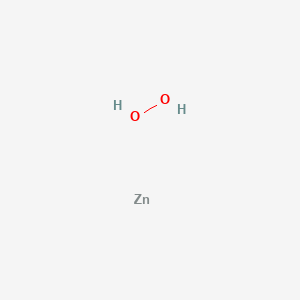

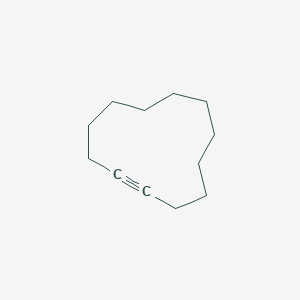

Environmental Catalysis : The use of zinc oxide-promoted catalysis of tetrakis(pentafluorophenyl)porphyrin iron chloride for cyclohexane oxidation demonstrated the potential for environmentally friendly and efficient catalysis (Huang et al., 2015).

Safety and Hazards

The safety data sheet for “Germane, tetrakis(pentafluorophenyl)-” suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for “Germane, tetrakis(pentafluorophenyl)-” were not found in the search results, a related compound, trityl tetrakis(pentafluorophenyl)borate, was reported to be a sustainable precursor for multifunctional silylium Lewis acid organocatalysis . This suggests potential avenues for future research and catalysis applications.

properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F20Ge/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUUGNMDKOLMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329893 | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1452-12-6 | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

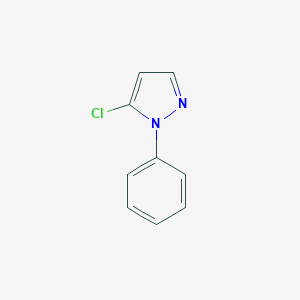

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)